molecular formula C19H28F3N5O3 B2516014 Tert-butyl (1-((1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)-1-oxopropan-2-yl)carbamate CAS No. 2034205-53-1

Tert-butyl (1-((1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B2516014
CAS No.: 2034205-53-1
M. Wt: 431.46
InChI Key: WKTYKSVIEBNODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-((1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)amino)-1-oxopropan-2-yl)carbamate is a useful research compound. Its molecular formula is C19H28F3N5O3 and its molecular weight is 431.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalyzed Amination and Cascade Reactions

Photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, establishes a new pathway for assembling a range of 3-aminochromones. These compounds can further transform to create diverse amino pyrimidines, significantly broadening the applications of this photocatalyzed protocol (Wang et al., 2022).

Ligands for Histamine H4 Receptor

A series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor, optimizing potency and leading to compounds with potential anti-inflammatory and antinociceptive activities in animal models. This highlights the chemical's role in drug discovery for conditions like pain (Altenbach et al., 2008).

Synthesis of Lymphocyte Function-associated Antigen 1 Inhibitor Intermediate

Efficient synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in manufacturing a lymphocyte function-associated antigen 1 inhibitor, demonstrates the compound's utility in creating therapeutics through a scalable process (Li et al., 2012).

Antimalarial Activity

JPC-3210, a trifluoromethyl-substituted pyridine and pyrimidine analogue, was selected for its superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines, showcasing the potential for malaria treatment and prevention (Chavchich et al., 2016).

Antibacterial Agents

Thienopyridinone derivatives, including 2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic acids and 7-tert-butyl analogues, were synthesized and evaluated for their antibacterial activity against various microorganisms, indicating the compound's relevance in developing new antibacterial therapies (El-Abadelah et al., 1998).

Properties

IUPAC Name

tert-butyl N-[1-[[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]amino]-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F3N5O3/c1-11(23-17(29)30-18(3,4)5)16(28)26-13-6-8-27(9-7-13)15-10-14(19(20,21)22)24-12(2)25-15/h10-11,13H,6-9H2,1-5H3,(H,23,29)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTYKSVIEBNODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C(C)NC(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.